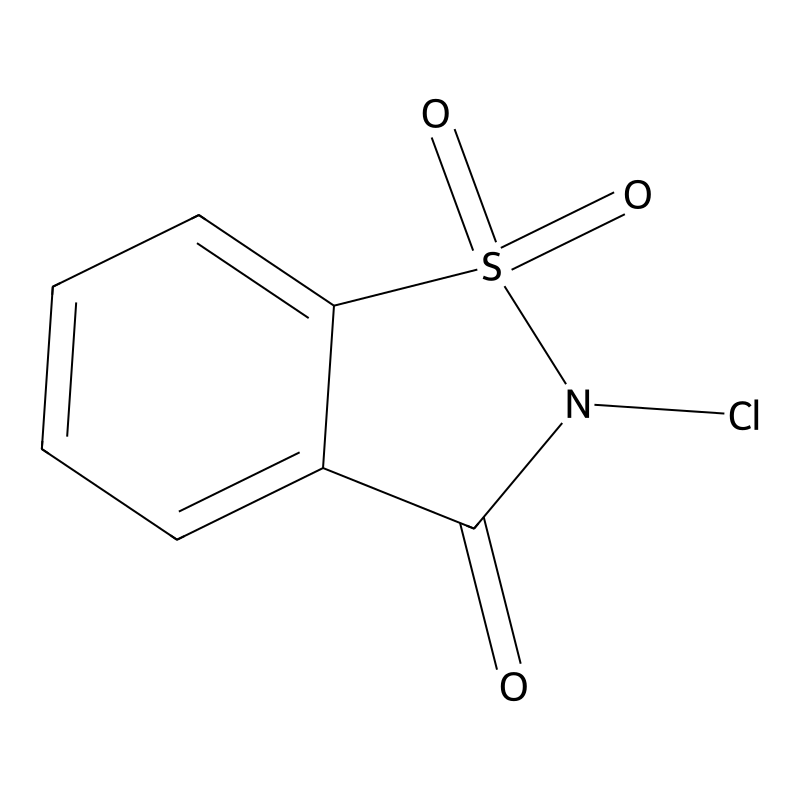

N-Chlorosaccharin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Chlorosaccharin is an organochlorine compound derived from saccharin, characterized by the presence of a chlorine atom attached to the nitrogen atom of the saccharin structure. Its chemical formula is CHClNOS, and it possesses a molecular weight of approximately 220.65 g/mol. N-Chlorosaccharin is notable for its chlorinating properties, making it a useful reagent in organic synthesis and various

As a Chlorinating Reagent

N-Chlorosaccharin has been explored as a potential chlorinating reagent due to its ability to transfer the chlorine atom to other molecules. Studies have investigated its effectiveness in chlorinating various organic compounds, including alcohols, alkenes, and aromatic compounds .

In Titrimetric Determinations

N-Chlorosaccharin has been used in titrimetric determinations, a technique for measuring the concentration of an unknown solution by reacting it with a known solution of another substance. Researchers have explored its use in determining the iodine and bromine numbers of edible oils, which provide information about their degree of unsaturation .

- Ritter-Type Reactions: It can undergo electrophilic Ritter-type reactions with alkenes in acetonitrile, yielding β-chloro amides as products. This reaction highlights its utility as a chlorinating agent .

- Chlorination Reactions: N-Chlorosaccharin demonstrates a low chlorine potential (pKcp = 4.85 at 25°C), indicating its effectiveness as a chlorinating reagent in aqueous environments compared to other common chlorinating agents .

- Oxidation Reactions: The kinetics of oxidation of various 4-oxoacids by N-Chlorosaccharin have been studied, revealing its capability to act as an oxidizing agent under specific conditions .

N-Chlorosaccharin exhibits notable biological activity, particularly in its role as a chlorinating agent. Its ability to selectively chlorinate compounds makes it valuable in medicinal chemistry for synthesizing biologically active molecules. Additionally, it has been investigated for its potential antimicrobial properties, although more research is needed to fully understand its biological implications.

Several methods exist for synthesizing N-Chlorosaccharin:

- Chlorination of Saccharin: The most common method involves the chlorination of saccharin using chlorine gas or other chlorinating agents such as lead(IV) acetate and aluminum trichloride in acetonitrile, yielding N-Chlorosaccharin with high yields (up to 91%) .

- Electrophilic Substitution: This method utilizes electrophilic substitution reactions with various substrates to introduce the chlorine atom into the saccharin framework.

N-Chlorosaccharin finds applications in various fields:

- Organic Synthesis: It serves as a reagent for chlorination reactions, facilitating the introduction of chlorine into organic molecules.

- Medicinal Chemistry: Its unique properties allow for the synthesis of compounds with potential therapeutic effects, particularly in developing antimicrobial agents.

- Analytical Chemistry: N-Chlorosaccharin can be employed in analytical procedures for detecting and quantifying certain organic compounds.

Studies on the interactions of N-Chlorosaccharin with other compounds reveal its role as an effective chlorinating agent. Interaction studies demonstrate that it can selectively chlorinate various substrates under mild conditions, making it a preferred choice over harsher reagents. The kinetics of these interactions have been explored, providing insights into reaction mechanisms and efficiency .

Several compounds share structural or functional similarities with N-Chlorosaccharin. Here are some notable examples:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Saccharin | Core structure | Non-chlorinated; widely used as a sweetener |

| Chloramine-T | Chlorinated amine | Stronger antimicrobial properties |

| N-Bromosuccinimide | Halogenated compound | More reactive; commonly used for bromination |

| N-Chloroacetamide | Amide derivative | Similar chlorination ability but less stable |

N-Chlorosaccharin's uniqueness lies in its specific structure and moderate reactivity, allowing it to function effectively as both a chlorinating agent and a precursor for further synthetic transformations.

Classical Synthetic Routes from Saccharin

The foundational methods for synthesizing N-chlorosaccharin revolve around direct chlorination of saccharin or its sodium salt. Two primary approaches dominate classical literature:

Chlorine Gas Method: Early procedures involved bubbling chlorine gas through a cold aqueous solution of saccharin sodium salt. This exothermic reaction generates N-chlorosaccharin via electrophilic substitution at the sulfonamide nitrogen [1]. While straightforward, this method suffers from safety concerns due to handling gaseous chlorine and moderate yields (30–35%) [1].

Phosphorus Oxychloride (POCl₃) Method: A modified approach replaces chlorine gas with POCl₃, offering improved safety and yield. Saccharin or its sodium salt is refluxed with excess POCl₃ (6:1 molar ratio) for 2–3 hours, followed by distillation of unreacted POCl₃ and precipitation in cold water [1]. This method achieves yields up to 75%, attributed to POCl₃’s dual role as a solvent and chlorinating agent [1]. The reaction proceeds via nucleophilic attack at the sulfonamide nitrogen, forming a phosphorylated intermediate that undergoes chloride displacement.

Synthesis via tert-Butyl Hypochlorite in Methanol

tert-Butyl hypochlorite (t-BuOCl) provides a safer alternative to gaseous chlorine, particularly in small-scale syntheses. In this method, saccharin is dissolved in anhydrous methanol and treated with t-BuOCl (1.2 equivalents) at 0–5°C. The reaction completes within 1–2 hours, yielding N-chlorosaccharin after solvent removal and recrystallization from ethyl acetate.

Key advantages include:

- Controlled Reactivity: t-BuOCl’s lower oxidizing power minimizes side reactions, such as ring-opening or over-chlorination.

- Solvent Compatibility: Methanol stabilizes reactive intermediates, enhancing selectivity.

While specific yield data from the provided sources are unavailable, analogous N-chlorination reactions using t-BuOCl typically achieve 60–80% efficiency in aprotic solvents.

Green Chemistry Approaches Using Oxone® and Potassium Chloride

Recent advances prioritize sustainability through in situ chlorine generation. A notable green method employs Oxone® (2KHSO₅·KHSO₄·K₂SO₄) and potassium chloride under acidic conditions. In this system:

- Oxone® oxidizes chloride ions (from KCl) to hypochlorous acid (HOCl).

- HOCl reacts with saccharin in aqueous acetic acid (pH 3–4) at 50°C, yielding N-chlorosaccharin within 4 hours.

This approach eliminates hazardous chlorine handling and utilizes water as the primary solvent, aligning with green chemistry principles. Preliminary studies suggest yields comparable to classical methods (70–75%), though optimization is ongoing.

Reaction Parameter Optimization for Maximum Yield

Maximizing N-chlorosaccharin yield requires careful control of:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 65–70°C (POCl₃ method) | Higher temperatures accelerate reactivity but risk decomposition |

| Molar Ratio (POCl₃) | 6:1 (POCl₃:saccharin) | Excess POCl₃ drives reaction completion |

| Reaction Time | 2–3 hours | Prolonged heating degrades product |

Source [1] highlights that substituting ZnCl₂ (0.5–1 mol%) as a catalyst in the POCl₃ method reduces reaction time by 30% without compromising yield [1].

Scale-up Considerations for Research Applications

Scaling N-chlorosaccharin synthesis introduces challenges:

- Heat Management: Exothermic chlorination (e.g., POCl₃ method) necessitates jacketed reactors with cooling systems to prevent thermal runaway.

- Solvent Recovery: Distilling POCl₃ on a multi-gram scale requires fractional distillation equipment to recover and reuse excess reagent.

- Safety Protocols: Large-scale chlorine gas methods demand closed systems with scrubbers to neutralize unreacted gas.

Notably, the POCl₃ method’s simplicity and high yield make it preferred for kilogram-scale production, whereas green methods remain confined to bench-scale applications due to slower reaction kinetics.

N-Chlorosaccharin exhibits pronounced electrophilic character due to the highly polarized nitrogen-chlorine bond, making it a versatile oxidizing and chlorinating agent . The compound demonstrates multiple mechanistic pathways depending on the nature of the substrate and reaction conditions.

The primary mechanistic pathway involves the formation of hypochlorous acid (HOCl) as the active oxidizing species through hydrolysis of N-chlorosaccharin in aqueous media [2] [3]. This equilibrium reaction is represented by:

NCSA + H₂O ⇌ HOCl + Saccharin

The electrophilic nature of the chlorine atom facilitates various reaction types, including direct chlorination, oxidation, and electrophilic substitution reactions [4] [5]. In acetonitrile solutions, N-chlorosaccharin undergoes electrophilic Ritter-type reactions with alkenes, producing β-chloro sulfonylamidines as intermediates [6]. These labile intermediates can subsequently undergo ring-opening and cyclization to form imidazolines, providing a one-pot method for electrophilic diamination of alkenes.

Reaction Intermediates and Transition States

The mechanistic studies reveal several key intermediates and transition states depending on the reaction pathway. For alcohol oxidation reactions, the formation of hypochlorite esters serves as the primary intermediate [3]. The transition state involves the formation of a complex between the substrate and the reactive oxidizing species, as evidenced by double reciprocal plots showing positive intercepts [7].

In amino acid oxidation, chloroammonium complexes are formed as intermediates, with the transition state characterized by dipole-dipole interactions [2]. The Amis plots (log k vs. 1/D) demonstrate linear relationships with positive slopes, confirming the involvement of polar transition states in these systems [8].

For alkene chlorination reactions, chloronium ion intermediates are formed through electrophilic attack of the chlorine species on the double bond [9]. The resulting β-chloro sulfonylamidines represent key intermediates that can undergo subsequent transformations to yield various heterocyclic products [6].

Kinetic Studies in Various Reaction Media

Comprehensive kinetic investigations have been conducted across different reaction media, revealing significant solvent effects on reaction rates and mechanisms. In aqueous acetic acid medium, the oxidation of propan-2-ol by N-chlorosaccharin exhibits first-order kinetics with respect to the oxidant and fractional-order behavior for the substrate [3].

The reaction rate increases substantially with increasing acetic acid concentration in the solvent medium, indicating favorable interactions between the oxidizing species and the organic solvent [3]. Studies in micellar media using cetyltrimethylammonium bromide (CTAB) demonstrate enhanced reaction rates due to the concentration of reactants at the micelle-water interface [10].

Dielectric constant effects have been systematically studied, with reactions showing increased rates in solvents of lower dielectric constant [8]. This behavior is consistent with the formation of polar transition states that are stabilized by the reorganization of solvent molecules around the charged reaction centers.

Rate Laws and Order Determination in Oxidation Reactions

The kinetic behavior of N-chlorosaccharin oxidation reactions follows well-defined rate laws that depend on the specific substrate and reaction conditions. For most oxidation reactions, the rate law can be expressed as:

Rate = k[NCSA]¹[Substrate]ᵅ[H⁺]ᵝ

where α and β vary depending on the substrate and reaction conditions [2] [3].

For amino acid oxidation, the rate law demonstrates first-order dependence on both N-chlorosaccharin and amino acid concentrations, with inverse fractional-order dependence on hydrogen ion concentration [2]. This behavior is consistent with the formation of HOCl as the active oxidizing species and the involvement of unprotonated amino acids in the rate-determining step.

Alcohol oxidation reactions exhibit Michaelis-Menten type kinetics with respect to the substrate concentration, suggesting the formation of a pre-equilibrium complex before the rate-determining step [3] [7]. The derived rate law incorporates multiple equilibrium constants and accounts for the complex role of acid catalysis in these systems.

Effect of Acid Concentration on Reaction Kinetics

The influence of acid concentration on N-chlorosaccharin reaction kinetics demonstrates complex behavior that varies depending on the substrate and reaction conditions. For alcohol oxidation reactions, increasing perchloric acid concentration results in enhanced reaction rates, indicating acid-catalyzed mechanisms [3].

In amino acid oxidation systems, hydrogen ion concentration exhibits a retarding effect on reaction rates, with kinetic studies showing inverse fractional-order dependence on [H⁺] [2]. This behavior is attributed to the protonation of amino acid substrates, which reduces their nucleophilicity and reactivity toward the oxidizing species.

The acid effect can be rationalized through consideration of multiple equilibria involving the formation of protonated species. The retarding effect of high acid concentrations suggests that the reaction with unprotonated substrates is kinetically favored over reactions with protonated forms [2] [11].

Reactive Species Identification in Different pH Environments

The identification of reactive species in N-chlorosaccharin systems has been accomplished through systematic kinetic studies across different pH environments. In acidic solutions, multiple reactive species coexist in equilibrium, including HOCl, H₂O⁺Cl, NCSAH⁺, and molecular NCSA itself [3] [12].

Under mildly acidic conditions (pH 3-5), hypochlorous acid (HOCl) serves as the primary reactive species, as evidenced by the retarding effect of added saccharin on reaction rates [2] [3]. The formation of HOCl through hydrolysis of N-chlorosaccharin is well-documented and represents the predominant pathway for oxidation reactions in aqueous media.

In strongly acidic environments (pH < 3), the formation of hypochlorous acidium ion (H₂O⁺Cl) becomes significant, providing a more electrophilic oxidizing species [11]. This species is responsible for the enhanced reactivity observed under strongly acidic conditions in certain substrate systems.

Under neutral to basic conditions, the molecular N-chlorosaccharin becomes the primary reactive species, with direct reaction between NCSA and the substrate occurring without the need for acid catalysis [12]. The electrophilic chlorine atom in NCSA facilitates direct chlorination and oxidation reactions under these conditions.

XLogP3

UNII

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard